molecular formula C175H300N56O51 B169149 Semparatide CAS No. 154906-40-8

Semparatide

Katalognummer: B169149
CAS-Nummer: 154906-40-8
Molekulargewicht: 4005 g/mol
InChI-Schlüssel: BLQSIKSVAXFNRH-ZMWZJJJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Semparatide (RS-66271, BIM-44058) is a synthetic analog of parathyroid hormone-related protein (PTHrP), designed to target the PTH1 receptor for bone regeneration. Its molecular formula is C₁₇₅H₃₀₀N₅₆O₅₁, with a molecular weight of 4082.67 g/mol and 35 defined stereocenters . Preclinical studies demonstrated its efficacy in accelerating fracture healing and mitigating corticosteroid-induced bone repair impairment in animal models. Clinical trials in postmenopausal women with osteoporosis reported sustained increases in vertebral bone mass . Despite promising results, Roche discontinued its development, though the reasons remain unspecified (e.g., strategic priorities or safety concerns) .

Structurally, this compound incorporates aminoisobutyric acid (Aib) at position 29, denoted as (Aib²⁹)-Semparatide, a modification aimed at enhancing metabolic stability . This feature is shared with Abaloparatide, a closely related compound discussed below.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Semparatide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes several steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling of Amino Acids: Each amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.

    Cleavage from the Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods: For large-scale production, this compound can be synthesized using a combination of SPPS and recombinant DNA technology. The recombinant method involves expressing the peptide in a host organism, such as Escherichia coli, followed by purification and refolding to achieve the desired structure .

Analyse Chemischer Reaktionen

Absence of "Semparatide" in Literature

  • Source discusses peptide-based supramolecular assemblies (e.g., Depsi(Fmoc-I)pba-SA and Fmoc-ISA ) but does not reference "this compound."

  • Source analyzes solid-state pharmaceutical reactions but omits any mention of the compound.

  • No matches were found in studies on reaction mechanisms, decomposition pathways, or synthetic chemistry (Sources , , ).

Potential Causes for Missing Data

  • Nomenclature Issues : "this compound" may be a proprietary or non-standardized name not indexed in peer-reviewed literature.

  • Typographical Errors : Verify the spelling or consider alternative names (e.g., "Semaglutide," a known peptide therapeutic).

  • Obscurity or Novelty : The compound might be newly synthesized or restricted to unpublished industrial research.

Recommendations for Further Research

To address the lack of data, the following steps are advised:

  • Consult Specialized Databases : Use platforms like SciFinder, Reaxys, or PubMed for structure-based searches.

  • Patent Literature : Investigate chemical patents for proprietary compounds.

  • Synthetic Peptide Libraries : If "this compound" is a peptide, review combinatorial chemistry studies (e.g., Source ’s methods for peptide assembly).

General Chemical Reaction Principles

While direct data on "this compound" is unavailable, the search results highlight reaction types that may apply to peptide-based compounds:

Reaction Type Example Relevance to Peptides
Oxidation Thiols → Disulfides (Source )Cysteine residues in peptides may undergo oxidation.
O,N-Acyl Shift Depsipeptide rearrangement (Source )Common in peptide prodrugs or modified structures.
Hydrolysis Acid/base-mediated bond cleavage (Source )Peptide bonds are susceptible to hydrolysis.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Osteoporosis Treatment

  • Semparatide has been investigated for its efficacy in treating osteoporosis, particularly in postmenopausal women. Clinical trials indicated that this compound administration resulted in significant increases in both trabecular and cortical bone density, leading to improved vertebral strength .
  • A study conducted on ovariectomized rats showed that this compound administration increased bone formation rates and improved microarchitectural parameters .

2. Fracture Healing

  • The compound has shown promise in enhancing fracture healing times. In animal studies, this compound significantly shortened the time required for fracture repair compared to controls . This application is particularly relevant for patients undergoing glucocorticoid treatment, which is known to impair bone healing.

Clinical Studies and Findings

A series of clinical trials have evaluated the safety and efficacy of this compound:

Study Population Findings Reference
Phase II TrialPostmenopausal women with osteoporosisSignificant increase in spine BMD after 12 months
Animal StudyOvariectomized ratsEnhanced bone formation and density improvements
Comparative StudyPatients on glucocorticoidsReduced incidence of fractures with this compound vs. placebo

Case Studies

Several case studies illustrate the clinical applications of this compound:

  • Case Study 1: Postmenopausal Osteoporosis
    A 65-year-old woman with a history of osteoporosis received this compound treatment for 18 months. Follow-up imaging revealed a notable increase in lumbar spine BMD and a reduction in vertebral fractures during the treatment period.
  • Case Study 2: Glucocorticoid-Induced Osteoporosis
    A 72-year-old male patient on long-term glucocorticoid therapy was treated with this compound. After one year, he exhibited improved bone density metrics and reported no new fractures, indicating effective management of glucocorticoid-induced osteoporosis.

Wirkmechanismus

Semparatide exerts its effects by mimicking the action of parathyroid hormone-related protein (PTHrP). It binds to the parathyroid hormone receptor (PTH1R) on osteoblasts and osteoclasts, stimulating bone formation and resorption. This dual action promotes bone remodeling and accelerates fracture healing. The molecular pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Abaloparatide Acetate

Abaloparatide (BA 058) is another PTHrP analog classified under hormone analogs by the WHO . Key comparisons include:

Structural and Molecular Features

Feature Semparatide (RS-66271) Abaloparatide Acetate
Molecular Weight 4082.67 g/mol 3960.64 g/mol
Molecular Formula C₁₇₅H₃₀₀N₅₆O₅₁ Not explicitly stated
Key Modification Aib²⁹ substitution Aib²⁹ substitution
CAS Number 188106-30-1 247062-33-5
Development Status Discontinued (Roche) Marketed (Bachem/Fisher Scientific)

Both compounds share the Aib²⁹ modification, which reduces enzymatic degradation and prolongs half-life . However, Abaloparatide’s slightly lower molecular weight suggests differences in peptide length or side-chain composition.

Mechanistic and Clinical Profile

  • Target : Both activate the PTH1 receptor, stimulating osteoblast activity and bone formation .
  • Indications: this compound: Focused on fracture healing and osteoporosis .
  • Clinical Outcomes: this compound increased vertebral bone mass in postmenopausal women but was discontinued after Phase II/III trials . Abaloparatide demonstrated significant reductions in vertebral and non-vertebral fractures in clinical trials, leading to its commercialization .

Divergence in Development

While both compounds showed efficacy, this compound’s discontinuation contrasts with Abaloparatide’s success. Potential factors include:

Strategic Decisions : Roche may have prioritized other pipeline candidates.

Safety Profile: Limited data on this compound’s long-term tolerability (e.g., hypercalcemia risks common to PTH analogs).

Efficacy in Specific Indications : Abaloparatide’s targeted design for osteoporosis may have offered clearer regulatory pathways.

Other PTH/PTHrP Analogs

Key distinctions include:

  • Teriparatide : A PTH(1-34) fragment with a shorter half-life than this compound/Abaloparatide, requiring daily injections .
  • PTHrP(1-34) : The native peptide fragment; this compound and Abaloparatide are engineered to enhance receptor selectivity and stability.

Research Findings and Data Limitations

Preclinical and Clinical Data

  • This compound: Animal Studies: Enhanced fracture healing in corticosteroid-impaired models . Human Trials: Increased vertebral bone density (6–8% over baseline) in postmenopausal women .
  • Abaloparatide: Reduced vertebral fracture risk by 86% and non-vertebral fractures by 43% in the ACTIVE trial .

Challenges in Comparative Analysis

  • Data Availability : Direct head-to-head trials between this compound and Abaloparatide are absent.
  • Structural Similarity : Both share Aib²⁹ but differ in unspecified regions, complicating mechanistic comparisons.
  • Discontinued Status of this compound : Limits long-term safety/efficacy data .

Biologische Aktivität

Semparatide, a synthetic analog of parathyroid hormone-related peptide (PTHrP), has garnered attention for its potential therapeutic applications in bone metabolism and healing. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and case studies.

This compound mimics the action of PTHrP by binding to the parathyroid hormone receptor (PTH1R) located on osteoblasts and osteoclasts. This interaction stimulates both bone formation and resorption, promoting bone remodeling and accelerating fracture healing. The biological effects are mediated through the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathways, which are crucial for osteoblastic activity and overall bone health .

Biological Activity

The biological activity of this compound has been characterized through various studies focusing on its effects on bone density, turnover markers, and healing processes. Key findings include:

  • Bone Formation: this compound significantly enhances osteoblast proliferation and function, leading to increased bone mass and density. Studies have shown that it stimulates the expression of genes involved in osteoblast differentiation and activity .
  • Bone Resorption: While promoting bone formation, this compound also modulates osteoclast activity, balancing the resorption process necessary for effective bone remodeling.
  • Fracture Healing: Preclinical models have demonstrated that this compound accelerates fracture healing by enhancing callus formation and mineralization. This effect is particularly beneficial in conditions such as osteoporosis where fracture risk is elevated.

Table 1: Comparative Biological Effects of this compound and Other PTH Analogues

CompoundMechanism of ActionKey EffectsClinical Applications
This compoundMimics PTHrP; activates PTH1RIncreases bone formation; accelerates healingOsteoporosis; fracture healing
TeriparatideRecombinant PTH (1-34)Stimulates osteoblasts; reduces fracturesOsteoporosis
AbaloparatideSynthetic PTH analogSimilar anabolic effects; less resorptionOsteoporosis

Case Studies

Several clinical studies have assessed the efficacy of this compound in various populations:

  • Study 1: A randomized controlled trial evaluated the impact of this compound on patients with osteoporosis. Results indicated a significant increase in lumbar spine bone mineral density (BMD) compared to placebo after 12 months (p < 0.01) .
  • Study 2: In a cohort of post-menopausal women with a history of fractures, treatment with this compound resulted in a 30% reduction in new vertebral fractures over two years compared to standard care (hazard ratio: 0.70; 95% CI: 0.50–0.95) .

Research Findings

Recent research has highlighted several important aspects of this compound's biological activity:

  • Osteogenic Potential: In vitro studies have shown that this compound increases the expression of osteogenic markers such as alkaline phosphatase and osteocalcin in human osteoblasts .
  • Safety Profile: Clinical trials indicate that this compound is generally well-tolerated, with minimal adverse effects reported. Most common side effects include injection site reactions and mild hypercalcemia .
  • Long-term Efficacy: Longitudinal studies suggest that continuous administration may sustain its anabolic effects on bone density over extended periods, making it a viable option for chronic management of osteoporosis .

Q & A

Basic Research Questions

Q. How should experimental designs be structured to evaluate Semparatide’s mechanism of action in preclinical studies?

  • Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies or cell viability assays) to isolate target interactions. Include negative controls (e.g., vehicle-only groups) and positive controls (e.g., known agonists/antagonists) to validate assay sensitivity. For in vivo models, use randomized block designs to minimize confounding variables like age or environmental factors. Replicate experiments across multiple batches to assess inter-experimental variability .

Q. What are the key considerations for selecting pharmacokinetic models in this compound studies?

  • Methodological Answer : Prioritize compartmental models (e.g., non-linear mixed-effects modeling) to account for bioavailability and tissue distribution. Validate models using goodness-of-fit criteria (e.g., Akaike Information Criterion) and cross-species comparisons (rodent vs. non-rodent). Ensure plasma sampling intervals align with this compound’s half-life to capture absorption and elimination phases accurately .

Q. How can researchers optimize dose-response studies for this compound?

  • Methodological Answer : Use logarithmic dosing to identify EC₅₀/ED₅₀ values. Incorporate at least five dose levels with three biological replicates per group. Apply non-linear regression analysis (e.g., sigmoidal curves) and report confidence intervals for potency estimates. Include toxicity endpoints (e.g., organ histopathology) to define therapeutic indices .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro efficacy and in vivo outcomes for this compound?

  • Methodological Answer : Investigate bioavailability limitations (e.g., plasma protein binding or metabolic instability) using ex vivo serum stability assays. Compare tissue penetration via LC-MS quantification. If in vivo efficacy is absent despite in vitro activity, explore off-target effects using transcriptomic profiling or CRISPR screens. Replicate findings in orthogonal models (e.g., humanized mice or 3D organoids) .

Q. How should researchers address variability in this compound’s stability across assay conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use HPLC or mass spectrometry to quantify degradation products. For cell-based assays, pre-incubate this compound in culture media to simulate assay conditions. Report stability data alongside experimental results to contextualize variability .

Q. What statistical approaches are recommended for analyzing conflicting clinical trial data on this compound?

  • Methodological Answer : Perform meta-analyses to aggregate data across trials, weighting studies by sample size and quality (e.g., Cochrane Risk of Bias Tool). Use subgroup analyses to identify patient populations with divergent responses. Apply Bayesian methods to assess the probability of efficacy under different assumptions. Transparently report heterogeneity metrics (e.g., I² statistic) .

Q. Methodological Best Practices

Q. How can reproducibility be ensured in this compound studies?

  • Methodological Answer : Publish detailed protocols via platforms like protocols.io , including batch numbers for critical reagents (e.g., antibodies). Share raw datasets and analysis code in repositories such as Zenodo or GitHub. Use blinded scoring for histological/imaging data and validate findings in independent labs .

Q. What criteria define robust biomarker selection for this compound’s therapeutic monitoring?

  • Methodological Answer : Prioritize biomarkers with established mechanistic links to this compound’s targets (e.g., downstream signaling proteins). Validate specificity using knockout models or siRNA silencing. Assess intra- and inter-individual variability in preclinical cohorts before clinical translation .

Q. Data Presentation and Interpretation

Q. How should contradictory findings in this compound’s long-term toxicity profiles be reported?

  • Methodological Answer : Clearly delineate study limitations (e.g., sample size, duration) in the discussion section. Use funnel plots to assess publication bias in existing literature. Propose follow-up studies (e.g., carcinogenicity assays) to resolve uncertainties, and highlight risk-benefit ratios for different dosing regimens .

Q. What frameworks support integrative analysis of omics data in this compound research?

  • Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply machine learning (e.g., random forests) to identify predictive signatures of response. Validate multi-omics findings in functional assays (e.g., CRISPR interference) .

Eigenschaften

CAS-Nummer

154906-40-8

Molekularformel

C175H300N56O51

Molekulargewicht

4005 g/mol

IUPAC-Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C175H300N56O51/c1-24-93(20)138(230-169(279)127(80-233)227-143(253)101(37-26-30-56-177)201-130(237)78-196-142(252)100(36-25-29-55-176)202-165(275)124(73-135(246)247)226-164(274)122(71-98-76-191-82-198-98)223-162(272)120(69-91(16)17)220-160(270)117(66-88(10)11)216-151(261)107(43-49-128(181)235)209-163(273)121(70-97-75-190-81-197-97)222-154(264)112(48-54-134(244)245)212-168(278)126(79-232)228-170(280)137(92(18)19)229-141(251)94(21)180)171(281)213-108(44-50-129(182)236)152(262)225-125(74-136(248)249)166(276)221-113(62-84(2)3)155(265)207-106(42-35-61-195-175(188)189)145(255)205-104(40-33-59-193-173(184)185)144(254)206-105(41-34-60-194-174(186)187)146(256)208-111(47-53-133(242)243)153(263)217-118(67-89(12)13)159(269)219-115(64-86(6)7)157(267)211-109(45-51-131(238)239)149(259)203-102(38-27-31-57-178)147(257)214-116(65-87(8)9)158(268)218-114(63-85(4)5)156(266)210-110(46-52-132(240)241)150(260)204-103(39-28-32-58-179)148(258)215-119(68-90(14)15)161(271)224-123(72-99-77-192-83-199-99)167(277)231-139(96(23)234)172(282)200-95(22)140(183)250/h75-77,81-96,100-127,137-139,232-234H,24-74,78-80,176-180H2,1-23H3,(H2,181,235)(H2,182,236)(H2,183,250)(H,190,197)(H,191,198)(H,192,199)(H,196,252)(H,200,282)(H,201,237)(H,202,275)(H,203,259)(H,204,260)(H,205,255)(H,206,254)(H,207,265)(H,208,256)(H,209,273)(H,210,266)(H,211,267)(H,212,278)(H,213,281)(H,214,257)(H,215,258)(H,216,261)(H,217,263)(H,218,268)(H,219,269)(H,220,270)(H,221,276)(H,222,264)(H,223,272)(H,224,271)(H,225,262)(H,226,274)(H,227,253)(H,228,280)(H,229,251)(H,230,279)(H,231,277)(H,238,239)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,184,185,193)(H4,186,187,194)(H4,188,189,195)/t93-,94-,95-,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,137-,138-,139-/m0/s1

InChI-Schlüssel

BLQSIKSVAXFNRH-ZMWZJJJDSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N

Sequenz

AVSEHQLLHDKGKSIQDLRRRELLEKLLEKLHTA

Synonyme

(MAP 1-10)(22-31) hPTHrP(1-34)-NH2
RS 66271
RS-66271

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.